molecular formula FeO B8711397 Iron oxide

Iron oxide

Cat. No.: B8711397
M. Wt: 71.84 g/mol
InChI Key: VBMVTYDPPZVILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron oxides are a class of chemical compounds composed of iron and oxygen, with diverse structures and oxidation states. The most common forms include hematite (α-Fe₂O₃), magnetite (Fe₃O₄), and maghemite (γ-Fe₂O₃). These compounds exhibit unique physicochemical properties such as magnetism, catalytic activity, and biocompatibility, making them indispensable in fields ranging from environmental remediation to biomedicine and electronics .

Key properties include:

  • Magnetic behavior: Magnetite and maghemite are ferrimagnetic, while hematite is weakly magnetic.
  • Chemical stability: Hematite and maghemite are highly stable under ambient conditions, whereas magnetite oxidizes to maghemite in air .
  • Catalytic activity: Iron oxides participate in redox reactions, enabling applications in Fenton systems and peroxidase-like catalysis .

Preparation Methods

Ferrous oxide can be prepared by the thermal decomposition of iron(II) oxalate under an inert atmosphere to avoid the formation of iron(III) oxide . The reaction is as follows: [ \text{FeC}_2\text{O}_4 \rightarrow \text{FeO} + \text{CO}_2 + \text{CO} ]

Another method involves heating iron(II) oxide with metallic iron at high temperatures and pressures . Industrial production methods often involve the reduction of iron(III) oxide with hydrogen or carbon monoxide at elevated temperatures.

Chemical Reactions Analysis

Formation of Iron Oxides

Iron reacts with oxygen under high-temperature conditions to form three primary oxides:

  • Iron(II) oxide (FeO) :
    2Fe+O22FeO2Fe + O_2 \rightarrow 2FeO

  • Iron(III) oxide (Fe₂O₃) :
    4Fe+3O22Fe2O34Fe + 3O_2 \rightarrow 2Fe_2O_3

  • Iron(II,III) oxide (Fe₃O₄) :
    3Fe+2O2Fe3O43Fe + 2O_2 \rightarrow Fe_3O_4

These reactions occur during combustion, with Fe₃O₄ ("iron cinder") forming as a mixed iron oxide when iron burns at high temperatures .

Acidic Conditions

Iron oxides react with strong acids like sulfuric acid:

  • Fe₂O₃ + H₂SO₄ → Fe₂(SO₄)₃ + H₂O

  • Fe₃O₄ + H₂SO₄ → FeSO₄ + Fe(SO₄)₃ + H₂O

In dilute sulfuric acid, Fe dissolves to form Fe²⁺ ions and hydrogen gas:
Fe+H2SO4Fe2++SO42+H2Fe + H_2SO_4 \rightarrow Fe^{2+} + SO_4^{2-} + H_2

Basic Conditions

Iron oxides react with hydroxide ions to form hydroxides:

  • Fe₂O₃ + 3H₂O → 2Fe(OH)₃

  • Fe₃O₄ + 4H₂O → Fe(OH)₂ + 2Fe(OH)₃

Heating these hydroxides dehydrates them back to oxides .

Environmental Interactions

Iron oxides participate in redox cycles and environmental processes:

Thermochemical Data for FeO

Property Value Units Source
Standard molar enthalpy of formation (ΔfH°)-272.04kJ/mol
Standard molar entropy (S°)60.75J/mol·K

Rusting Process

Iron metal reacts with moist air to form hydrated this compound (Fe(OH)₃), which flakes off, exposing fresh metal for further oxidation . This process is critical in corrosion science.

Advanced Oxide-Hydroxides

This compound-hydroxides like goethite (α-FeOOH) and ferrihydrite exhibit unique reactivity:

  • Catalytic decomposition of H₂O₂ : α-FeOOH accelerates H₂O₂ breakdown via surface-mediated reactions .

  • Cluster reactivity : FeO₂ and FeO₃ clusters react with CO, while larger clusters (e.g., Fe₂O₄) are inert .

Thermochemical Cycles

The This compound cycle enables hydrogen production via redox steps:
Reduction :
MIIFe2IIIO4MIIO+2FeIIO+12O2M^{II}Fe_2^{III}O_4 \rightarrow M^{II}O + 2Fe^{II}O + \frac{1}{2}O_2
Oxidation :
MIIO+2FeIIO+H2OMIIFe2IIIO4+H2M^{II}O + 2Fe^{II}O + H_2O \rightarrow M^{II}Fe_2^{III}O_4 + H_2
This cycle operates at high temperatures (1200–1400°C) and utilizes solar/geothermal energy .

Comparison with Similar Compounds

Iron Oxides vs. Ferrous Sulfate (FeSO₄)

Iron oxide nanoparticles (e.g., Fe₃O₄) and ferrous sulfate are both used as iron supplements. A 1996 study comparing their bioavailability in rabbits found:

Parameter This compound (Fe₃O₄) Ferrous Sulfate (FeSO₄)
Serum Iron Increase Comparable Slightly Higher
Absorption Efficiency 85–90% 90–95%
Toxicity Lower Higher (GI irritation)

This compound’s slower release and reduced toxicity make it favorable for long-term supplementation .

Magnetite (Fe₃O₄) vs. Maghemite (γ-Fe₂O₃)

These two spinel-structured oxides are often compared due to their magnetic properties:

Property Magnetite (Fe₃O₄) Maghemite (γ-Fe₂O₃)
Oxidation State Mixed Fe²⁺/Fe³⁺ Fe³⁺ only
Magnetic Saturation 92 emu/g 76 emu/g
Stability Oxidizes in air Air-stable
Catalytic Role in Fenton Systems More active due to Fe²⁺ Less active

Magnetite’s Fe²⁺ content enhances its peroxidase-like activity and utility in wastewater treatment, while maghemite’s stability favors biomedical imaging .

Hematite (α-Fe₂O₃) vs. Lepidocrocite (γ-FeOOH)

Hematite and lepidocrocite differ in structure and reactivity:

Property Hematite (α-Fe₂O₃) Lepidocrocite (γ-FeOOH)
Crystal Structure Hexagonal Orthorhombic
Bandgap 2.2 eV 2.6 eV
Photocatalytic Activity Moderate High (due to layered structure)
Environmental Role Adsorbs heavy metals Degrades organic pollutants

Hematite is widely used in pigments and sensors, while lepidocrocite’s layered structure enhances catalytic degradation of organics .

Q & A

Basic Research Questions

Q. How can researchers determine the empirical formula of an iron oxide compound using mass composition data?

Methodological Answer: To determine the empirical formula, conduct stoichiometric calculations based on mass percentages of Fe and O. For example, if an oxide contains 69.9% Fe and 30.1% O by mass:

  • Convert mass to moles: Fe = 69.9/55.85 ≈ 1.25 mol; O = 30.1/16 ≈ 1.88 mol.
  • Determine the simplest ratio: Fe:O ≈ 1:1.5 → Multiply by 2 to eliminate decimals → Fe₂O₃. Validate using spectroscopic techniques (e.g., XRD for crystallography or XPS for oxidation states) .

Q. What are the standard laboratory methods for synthesizing this compound nanoparticles, and how do they influence particle properties?

Methodological Answer: Common methods include:

  • Co-precipitation : Adjust pH of Fe²⁺/Fe³⁺ solutions with a base (e.g., NH₄OH). Controls size via reaction kinetics .
  • Hydrothermal synthesis : Uses high-temperature autoclaves to produce crystalline nanoparticles (e.g., α-Fe₂O₃). Particle morphology depends on temperature and precursor concentration .
  • Sol-gel : Hydrolysis of iron alkoxides yields high-purity oxides but requires careful drying to prevent aggregation. Characterize outcomes using TEM (size), XRD (crystallinity), and VSM (magnetic properties) .

Advanced Research Questions

Q. How can researchers optimize the photocatalytic degradation of organic pollutants using this compound nanoparticles?

Methodological Answer: Use Response Surface Methodology (RSM) with a Central Composite Design (CCD) to model interactions between variables:

  • Parameters: Catalyst loading (5–20 mg/L), pH (3–9), pollutant concentration (10–50 ppm), and irradiation time (30–120 min).
  • Analyze variance (ANOVA) to identify significant factors. For example, pH 5–7 enhances Fe₃O₄ activity due to optimal surface charge . Validate with UV-Vis spectroscopy to track pollutant degradation kinetics .

Q. What experimental strategies address contradictions in adsorption efficiency data for this compound-based nanocomposites?

Methodological Answer:

  • Standardize synthesis : Use identical precursors (e.g., FeCl₃·6H₂O and FeCl₂·4H₂O for magnetite) and reaction conditions (e.g., N₂ atmosphere to prevent oxidation) .
  • Control characterization : Compare BET surface area, pore size, and zeta potential across studies. For instance, Fe₃O₄/Bentonite nanocomposites show higher 4-nitrophenol adsorption (98%) at pH 6 due to electrostatic interactions .
  • Statistical reconciliation : Apply multivariate regression to isolate variables (e.g., adsorbent dosage vs. contact time) .

Q. How can in vivo studies assess the biocompatibility of this compound nanoparticles in aquatic organisms?

Methodological Answer:

  • Experimental design : Expose model organisms (e.g., Labeo rohita) to nanoparticles (10–100 mg/kg diet) over 60 days. Monitor growth metrics (weight gain, feed conversion ratio) and hematological parameters (hemoglobin, RBC count) .
  • Tissue analysis : Use ICP-MS to quantify iron accumulation in muscle and liver. Histopathology can reveal oxidative stress markers (e.g., lipid peroxidation) .
  • Dose-response modeling : Fit data to logarithmic curves to determine NOAEL (No Observed Adverse Effect Level) .

Q. What methodologies resolve inconsistencies in the catalytic activity of iron oxides across redox reactions?

Methodological Answer:

  • Surface modification : Functionalize Fe₂O₃ with SiO₂ or polymers to stabilize active sites. For example, SiO₂-coated γ-Fe₂O₃ shows 30% higher CO oxidation efficiency at 300°C .
  • Operando characterization: Use XAFS or FTIR during reactions to track surface intermediates and oxidation state changes (e.g., Fe³⁺ ↔ Fe²⁺) .
  • Controlled atmosphere studies : Conduct experiments under inert (N₂) or reactive (O₂) gases to isolate redox mechanisms .

Q. Methodological Challenges and Solutions

Q. How should researchers design experiments to account for phase transformations in iron (hydr)oxides during synthesis?

Methodological Answer:

  • In situ monitoring : Use XRD or Raman spectroscopy during synthesis to detect phase changes (e.g., lepidocrocite → magnetite) .
  • Post-synthesis stabilization : Anneal samples at 400°C to convert amorphous phases to crystalline α-Fe₂O₃ .
  • Document pretreatment steps : Report drying temperatures and storage conditions to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound research?

Methodological Answer:

  • Multivariate analysis : Use PCA (Principal Component Analysis) to reduce dimensionality in datasets with >10 variables (e.g., synthesis parameters, adsorption efficiency) .
  • Meta-analysis : Aggregate data from 15+ studies to identify trends. For example, Fe₃O₄ nanoparticles exhibit a median adsorption capacity of 120 mg/g for heavy metals, with 95% confidence intervals .
  • Machine learning : Train neural networks on historical data to predict optimal synthesis conditions (e.g., 85% accuracy for particle size <50 nm) .

Properties

Molecular Formula

FeO

Molecular Weight

71.84 g/mol

IUPAC Name

iron(2+);oxygen(2-)

InChI

InChI=1S/Fe.O/q+2;-2

InChI Key

VBMVTYDPPZVILR-UHFFFAOYSA-N

Canonical SMILES

[O-2].[Fe+2]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the aniline process (described e.g., in U.S. Pat. No. 4,145,228), however, mononitrobenzene is reacted with cast iron scrap in the presence of iron (II) and/or aluminum chloride solutions to produce both aniline and iron oxide. Separation of the crude aniline from the iron oxide is not as easily achieved as separation of iron oxide from water. In fact, such separation is commonly carried out in two stages. In the initial separation stage, crude aniline and a slurry in which iron oxide, water and by-products are present, are obtained from the reaction mixture. In a second step, the iron oxide is separated from the water and the inorganic by-products via conventional methods. Several methods for separation of the aniline from the slurry are known. Examples of such separation techniques are (1) vacuum distillation, (2) filtration, (3) steam distillation and (4) a combination of decantation and steam distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cast iron
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

One hundred grams of red iron oxide pigment was added to 500 ml of water and mixed using a home type mixer until well dispersed. Four grams of sodium N-myristoyl-L-glutamate having an HLB value of 4 was dissolved in 50 ml of water heated at 60° C. then added to the above mixture and mixed for 10 minutes. While this was being stirred, 2 chemical equivalents of aluminum chloride aqueous solution, based on the sodium N-myristoyl-L-glutamate, was added dropwise. Four grams of potassium lactate having an HLB value of 17 was dissolved in 50 ml of water heated at 50° C. then added to the above mixture and mixed for 10 minutes. While this was being stirred, 2 chemical equivalents of zinc sulfate aqueous solution, based on the potassium lactate, was added dropwise. The product was filtered with suction using a Buchner funnel, followed by rinsing with purified water. The filter cake was then baked in an oven for two hours after the filter cake reaches a temperature of 100° C. to further dehydrate the filter cake. The cake was crushed and pulverized to a powder after cooling. This resulted in a red iron oxide pigment chemically immobilized with aluminum N-myristoyl-L-glutamate and zinc lactate.
Name
potassium lactate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium lactate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
zinc sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

40 nm dextran-coated iron oxide nanoparticles (NP; 115,000 g/mole per iron core) were dissolved in 1× phosphate buffered saline (PBS; 137 mM NaCl, 10 mM Phosphate, 2.7 mM KCl, pH 7.4) at a concentration of 2 mg/mL. Vivotag-750 fluorophore was labeled on the NPs such that each NP has around 2 VT-750 fluorophores. The linker N-succinimidyl iodoacetate (SIA) was dissolved in DMSO at 20 mg/mL. The two solutions were mixed to obtain a 1-to-7 mass ratio between iron oxide NPs and SIA for 2 hr at room temperature with shaking. Size exclusion chromatography (column diameter×height=1 cm×30 cm; media: Sephadex G-50-coarse) was used to separate out the excess SIA and to exchange NPs into borate buffer (50 mM sodium borate, 5 mM EDTA, pH 8.3).
[Compound]
Name
dextran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phosphate buffered saline
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.